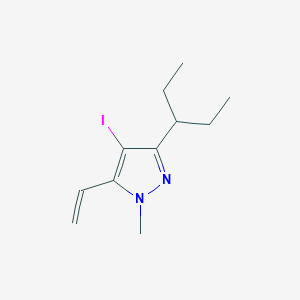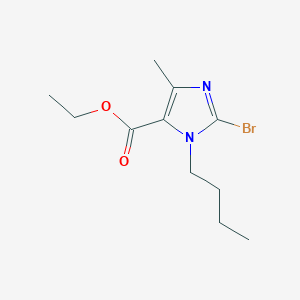
Butyl 2,4-dichloro-6-methylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2,4-Dicloro-6-metilnicotinato de butilo es un compuesto químico con la fórmula molecular C11H13Cl2NO2. Es un derivado del ácido nicotínico, donde los átomos de hidrógeno en las posiciones 2 y 4 en el anillo de piridina son reemplazados por átomos de cloro, y el átomo de hidrógeno en la posición 6 es reemplazado por un grupo metilo. El grupo éster de butilo está unido al grupo carboxilo del ácido nicotínico. Este compuesto se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2,4-Dicloro-6-metilnicotinato de butilo normalmente implica la esterificación del ácido 2,4-dicloro-6-metilnicotínico con butanol en presencia de un catalizador como el ácido sulfúrico. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la esterificación completa. El producto se purifica luego por recristalización o destilación.
Métodos de producción industrial
En un entorno industrial, la producción de 2,4-Dicloro-6-metilnicotinato de butilo puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y técnicas de purificación avanzadas como la cromatografía pueden mejorar aún más la calidad y la consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2,4-Dicloro-6-metilnicotinato de butilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o aminas correspondientes.
Sustitución: Los átomos de cloro en el anillo de piridina se pueden sustituir por otros nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan normalmente.
Sustitución: Las reacciones de sustitución nucleofílica a menudo requieren la presencia de una base como el hidróxido de sodio (NaOH) o el carbonato de potasio (K2CO3).
Principales productos formados
Oxidación: Los principales productos incluyen ácidos carboxílicos y cetonas.
Reducción: Los principales productos son alcoholes y aminas.
Sustitución: Los principales productos dependen del nucleófilo utilizado, dando como resultado diversos derivados sustituidos.
Aplicaciones Científicas De Investigación
El 2,4-Dicloro-6-metilnicotinato de butilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de agroquímicos y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del 2,4-Dicloro-6-metilnicotinato de butilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de su uso.
Comparación Con Compuestos Similares
Compuestos similares
- 2,4-Dicloronicotinato de butilo
- 6-Metilnicotinato de butilo
- 2,4-Dicloro-5-metilnicotinato de butilo
Unicidad
El 2,4-Dicloro-6-metilnicotinato de butilo es único debido a la disposición específica de los grupos cloro y metilo en el anillo de piridina, lo que le confiere propiedades químicas y biológicas distintas. Esta singularidad lo hace valioso para aplicaciones de investigación específicas donde otros compuestos similares pueden no ser tan efectivos.
Propiedades
Fórmula molecular |
C11H13Cl2NO2 |
|---|---|
Peso molecular |
262.13 g/mol |
Nombre IUPAC |
butyl 2,4-dichloro-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-3-4-5-16-11(15)9-8(12)6-7(2)14-10(9)13/h6H,3-5H2,1-2H3 |
Clave InChI |
UQUYWZDXLOIDTM-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=C(C=C(N=C1Cl)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Difluoromethoxy)-6-iodobenzo[d]oxazole](/img/structure/B11782553.png)

![2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole](/img/structure/B11782561.png)





![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11782605.png)




